2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol
Description
2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol is a β-amino alcohol derivative featuring a 3-fluorobenzyl group attached to an aminoethoxyethanol backbone. Its structure combines a polar ethanol moiety with a fluorinated aromatic system, making it a versatile intermediate in medicinal chemistry and drug discovery. The fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the ethoxyethanol chain improves solubility in aqueous and organic phases .
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-[2-[(3-fluorophenyl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C11H16FNO2/c12-11-3-1-2-10(8-11)9-13-4-6-15-7-5-14/h1-3,8,13-14H,4-7,9H2 |
InChI Key |
BRMZQFAOCCQHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 3-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through distillation or crystallization to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in aromatic substituents, chain length, or functional groups. Below is a comparative analysis:
Key Research Findings
- Substituent Effects: Fluorine and chlorine improve target engagement but may reduce synthetic yields compared to non-halogenated analogs .
- Solubility: Ethoxyethanol chains enhance aqueous solubility, critical for drug bioavailability .
- Safety Gaps: Limited toxicity data for the target compound highlight the need for rigorous safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
